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molecular formula C8H8ClNO B1324291 1-(5-Chloro-6-methylpyridin-3-YL)ethanone CAS No. 1011470-12-4

1-(5-Chloro-6-methylpyridin-3-YL)ethanone

Cat. No. B1324291
M. Wt: 169.61 g/mol
InChI Key: MERJWLDPZYYPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178558B2

Procedure details

A mixture of dimethyl (5-acetyl-3-chloropyridin-2-yl)malonate (2.18 g, 7.63 mmol) and 48% HBr aq. (10.0 mL) was stirred at 120° C. for 1.5 hours. The mixture was neutralized by the addition of sat.NaHCO3 aq. The mixture was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, concentrated to give the title compound (810 mg, 63%) as a slight yellow solid. 1H NMR (300 MHz, CDCl3) δ 2.62 (3H, s), 2.71 (6H, s), 8.17 (1H, s), 8.92 (1H, s).
Name
dimethyl (5-acetyl-3-chloropyridin-2-yl)malonate
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([Cl:19])[C:7]([CH:10](C(OC)=O)C(OC)=O)=[N:8][CH:9]=1)(=[O:3])[CH3:2].Br>>[Cl:19][C:6]1[CH:5]=[C:4]([C:1](=[O:3])[CH3:2])[CH:9]=[N:8][C:7]=1[CH3:10]

Inputs

Step One
Name
dimethyl (5-acetyl-3-chloropyridin-2-yl)malonate
Quantity
2.18 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(=NC1)C(C(=O)OC)C(=O)OC)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was neutralized by the addition
EXTRACTION
Type
EXTRACTION
Details
NaHCO3 aq. The mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C=NC1C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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